
(4-nitrophenyl)methyl 2-hydroxybenzoate
Overview
Description
(4-nitrophenyl)methyl 2-hydroxybenzoate is an organic compound that belongs to the ester class It is composed of a 4-nitrophenyl group attached to a methyl 2-hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes aminolysis (nucleophilic substitution) with cyclic secondary amines, where the amine attacks the carbonyl carbon of the ester group. Key findings from kinetic studies include:
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Mechanistic Influence of Substituents :
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The nitro group at the 4-position acts as a strong electron-withdrawing group (EWG), stabilizing the transition state and promoting nucleophilic attack.
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Substituents on the benzoyl ring (e.g., methyl, chloro, nitro) modulate reaction rates. For example, electron-donating groups (EDGs) like methoxy reduce reactivity, while EWGs enhance it .
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Kinetic Behavior :
Substituent (X) | Effect on Reaction Mechanism | Relative Rate Constant |
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4-MeO (EDG) | Linear plot (concerted) | Lower |
3-NO<sub>2</sub> (EWG) | Upward curvature (stepwise) | Higher |
Hydrolysis Reactions
The ester linkage in (4-nitrophenyl)methyl 2-hydroxybenzoate undergoes acid-catalyzed and base-catalyzed hydrolysis .
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Mechanistic Insights :
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Base Hydrolysis : Proceeds via a concerted mechanism with a negatively charged transition state. The nitro group stabilizes the transition state, increasing hydrolysis rates .
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Acid Hydrolysis : Follows an SN1-like pathway , where the carbonyl oxygen is protonated, leading to a carbocation intermediate. The nitro group enhances electrophilicity at the carbonyl carbon .
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Rate Constant Trends :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to (4-nitrophenyl)methyl 2-hydroxybenzoate exhibit significant antimicrobial activity. These compounds can inhibit the growth of various microorganisms, making them suitable for use as preservatives in pharmaceuticals and cosmetics. For instance, derivatives of hydroxybenzoates have been shown to effectively inhibit mold, yeast, and bacteria across a pH range of 1 to 8 . The mechanism involves disrupting microbial cell membranes and inhibiting respiratory enzymes .
Pharmaceutical Prodrugs
The compound has been explored as a prodrug to enhance oral bioavailability. Modifications of the compound can lead to improved pharmacokinetic profiles by reducing metabolic inactivation. For example, studies have synthesized various alkyl and acyloxy derivatives that demonstrate enhanced stability and absorption in biological systems . This is particularly relevant for drugs targeting conditions like tuberculosis, where improved drug delivery systems are crucial.
Agricultural Applications
Insect Growth Regulators
Research has demonstrated that certain benzoate derivatives can act as insect growth regulators (IGRs). Specifically, compounds related to this compound have been evaluated for their ability to induce precocious metamorphosis in larvae of agricultural pests like the silkworm. This property suggests potential use in pest management strategies, reducing reliance on traditional insecticides .
Materials Science
Synthesis of Functional Polymers
The chemical structure of this compound allows it to be utilized in the synthesis of functional polymers. Its reactivity can be harnessed to create polymeric materials with specific properties for applications in coatings and adhesives. The incorporation of nitrophenyl groups can enhance the thermal stability and mechanical strength of these materials .
Case Studies
Mechanism of Action
The mechanism of action of (4-nitrophenyl)methyl 2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it can be hydrolyzed by esterases to release 2-hydroxybenzoic acid, which has anti-inflammatory properties. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the nitro group, making it less reactive in redox reactions.
(4-nitrophenyl)methyl acetate: Contains an acetate group instead of a 2-hydroxybenzoate moiety, affecting its hydrolysis rate and biological activity.
(4-aminophenyl)methyl 2-hydroxybenzoate: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness
(4-nitrophenyl)methyl 2-hydroxybenzoate is unique due to the presence of both a nitro group and a 2-hydroxybenzoate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13-4-2-1-3-12(13)14(17)20-9-10-5-7-11(8-6-10)15(18)19/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSFMAYGDWSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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